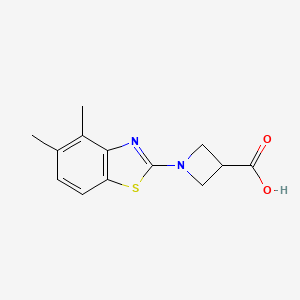

1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Overview

Description

Synthesis Analysis

Modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles have been reviewed, covering the literature since 2015 . Newly developed synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

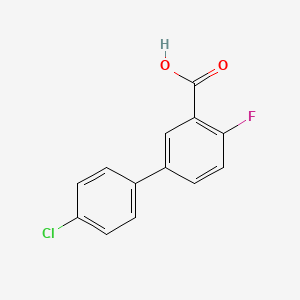

The molecular formula of 1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is C13H14N2O2S. Its molecular weight is 262.33 g/mol.Chemical Reactions Analysis

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .Scientific Research Applications

Anti-tubercular Compounds

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs .

- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results : The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard drugs .

Anti-inflammatory and Analgesic Activities

- Field : Pharmacology

- Application : Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities .

- Methods : The compounds were synthesized and then tested using known experimental models .

- Results : Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities . The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with the standard, are low .

Anti-Tumor Compounds

- Field : Oncology

- Application : Benzothiazole derivatives have been used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which are potential anti-tumor and radioprotectant agents .

- Methods : The synthesis of these compounds typically involves amide coupling conditions, utilizing 1-[bis(dimethylamino)methylene]-1 H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N, N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

- Results : The synthesized compounds have shown potential as anti-tumor agents .

Polymer Research

- Field : Polymer Chemistry

- Application : Benzothiazole derivatives have been used in polymer research . They are efficient over a large range of polymers and small molecule derivatives .

- Methods : The specific methods of application in this field can vary widely depending on the specific research goals and the type of polymer being studied .

- Results : The use of benzothiazole derivatives in polymer research has contributed to advancements in the field .

Suzuki Coupling

- Field : Organic Chemistry

- Application : Benzothiazole derivatives have been used as reagents in Suzuki Coupling , a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis .

- Methods : The specific methods of application in this field can vary widely depending on the specific research goals and the type of reaction being studied .

- Results : The use of benzothiazole derivatives in Suzuki Coupling has contributed to advancements in the field .

Synthesis of Selective Cathepsin Inhibitors

- Field : Biochemistry

- Application : Benzothiazole derivatives have been used in the stereoselective synthesis of selective Cathepsin inhibitors . Cathepsins are a group of protease enzymes and their inhibitors have potential therapeutic applications .

- Methods : The synthesis of these compounds typically involves amide coupling conditions .

- Results : The synthesized compounds have shown potential as Cathepsin inhibitors .

properties

IUPAC Name |

1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-7-3-4-10-11(8(7)2)14-13(18-10)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGOOPMECUVLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CC(C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Chloroacetyl)phenyl]urea](/img/structure/B1424974.png)

![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1424980.png)

![9-Ethyl-6,9-diazaspiro[4.5]decane](/img/structure/B1424981.png)

![2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide](/img/structure/B1424987.png)

![3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde](/img/structure/B1424988.png)

![1H-Pyrrolo[3,2-b]pyridine 4-oxide](/img/structure/B1424989.png)

![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)

![2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1424994.png)